molecular formula C7H7N5 B1313792 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine CAS No. 83417-23-6

5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine

Cat. No.: B1313792
CAS No.: 83417-23-6
M. Wt: 161.16 g/mol
InChI Key: VPTQEOQBSABCKV-UHFFFAOYSA-N
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Description

5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both pyridine and triazole rings. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of both pyridine and triazole rings in its structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-(pyridin-2-yl)amidines with hydrazine derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring.

Another method involves the reaction of 2-aminopyridine with nitriles in the presence of a catalyst such as copper(II) bromide. This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions allows for the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: N-oxides of the triazole ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine involves its interaction with various biological targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but with a carboxylic acid group.

    2-(pyridin-2-yl)-1,2,4-triazole: Lacks the amino group present in 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine.

    5-(pyridin-2-yl)-1,2,4-triazole-3-thiol: Contains a thiol group instead of an amino group.

Uniqueness

This compound is unique due to the presence of both pyridine and triazole rings, as well as the amino group. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5-pyridin-2-yl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H3,8,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTQEOQBSABCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475788
Record name 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83417-23-6
Record name 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
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